CH5132799 - 1007207-67-1

CH5132799

Catalog Number: EVT-287774
CAS Number: 1007207-67-1
Molecular Formula: C15H19N7O3S
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CH5132799 is a synthetically derived small molecule classified as a selective class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, ] It plays a significant role in scientific research as a valuable tool for studying the PI3K pathway, particularly in the context of cancer. [, ] CH5132799 exhibits high specificity for class I PI3Ks, demonstrating minimal activity against other PI3K classes or mTOR. [, ] This selectivity makes it a powerful tool for dissecting the roles of specific PI3K isoforms in various cellular processes and disease models.

Wortmannin

  • Relevance: Wortmannin is a pan-PI3K inhibitor, inhibiting all classes of PI3Ks, unlike CH5132799, which selectively inhibits class I PI3Ks. [] In the study on the effect of α-Melanocyte-stimulating hormone (α-MSH) on A-type K+ current, wortmannin was used as a tool to confirm the involvement of PI3K in the signaling pathway. This study demonstrated that wortmannin effectively blocked the α-MSH-mediated decrease in IA, similar to the effect observed with the selective class I PI3K inhibitor CH5132799. This result suggests that the effect of α-MSH is primarily mediated through class I PI3Ks. []

LY294002

  • Relevance: LY294002, similar to CH5132799, targets and inhibits PI3Ks, highlighting its relevance in cancer therapy research. []

BKM120

  • Relevance: BKM120 shares a similar target with CH5132799, class I PI3Ks, suggesting their potential use in similar therapeutic contexts. []

GDC-0941

  • Relevance: GDC-0941's selectivity towards class I PI3Ks makes it closely related to CH5132799 in terms of target specificity. []

BEZ235

    BYL719

    • Relevance: BYL719 and CH5132799 share a common target, PI3Kα, and both demonstrate efficacy against tumors harboring PIK3CA mutations. [] This highlights their relevance in developing targeted therapies for cancers with PIK3CA alterations.

    RO4987655

    • Relevance: While not directly structurally related to CH5132799, RO4987655 plays a crucial role in the context of this research. Studies demonstrate that combining CH5132799 with RO4987655 enhances p-4E-BP1 suppression, leading to potent growth inhibition and apoptosis induction in HCT116 cells in vitro and significant tumor regression in vivo. [] These findings suggest a synergistic effect of targeting both PI3K and MAPK pathways in cancer treatment, highlighting the relevance of RO4987655 in CH5132799 research.

    Trastuzumab

    • Relevance: Although structurally unrelated to CH5132799, Trastuzumab's combination with CH5132799 showed promise in preclinical studies. In a trastuzumab-insensitive breast cancer model harboring the PIK3CA mutation, the combination therapy resulted in complete tumor disappearance. [] This suggests a potential synergistic effect of combining CH5132799 with existing therapies like Trastuzumab, particularly in cases where resistance or insensitivity to the initial treatment is observed.
    Overview

    CH5132799, also known as PA-799, is a selective class I phosphatidylinositol 3-kinase inhibitor that has garnered attention for its potential in cancer therapy. The phosphatidylinositol 3-kinase pathway is crucial for cell proliferation and survival, making it a significant target in oncology. CH5132799 has demonstrated potent antitumor activity in various preclinical models, particularly against tumors with PIK3CA mutations, which are common in several cancer types, including breast and ovarian cancers .

    Source and Classification

    CH5132799 was developed as part of ongoing research into targeted cancer therapies. It falls under the category of small molecule inhibitors specifically designed to inhibit class I phosphatidylinositol 3-kinases. These enzymes play a pivotal role in the signaling pathways that regulate cellular growth and metabolism. The compound has been studied extensively for its pharmacokinetics, efficacy, and safety profile in human clinical trials .

    Synthesis Analysis

    The synthesis of CH5132799 involves complex organic chemistry techniques aimed at creating a compound that selectively inhibits class I phosphatidylinositol 3-kinases. The synthesis typically follows a multi-step process that includes:

    1. Molecular Hybridization: This approach combines different chemical moieties to enhance biological activity.
    2. Chemical Reactions: Key reactions may involve condensation and cyclization steps to form the core structure of the inhibitor.
    3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.
    Molecular Structure Analysis

    The molecular structure of CH5132799 can be characterized by its specific arrangement of atoms that confer its inhibitory properties. The compound's structure includes:

    • Core Structure: A unique scaffold that allows for interaction with the target kinase.
    • Functional Groups: Various functional groups that enhance solubility and binding affinity.

    Data from crystallography studies suggest that CH5132799 interacts with the ATP-binding site of phosphatidylinositol 3-kinase, providing insights into its mechanism of action .

    Chemical Reactions Analysis

    CH5132799 undergoes specific chemical reactions upon administration:

    1. Binding to Target Enzyme: The primary reaction involves the competitive inhibition of phosphatidylinositol 3-kinase by binding to its active site.
    2. Biotransformation: In vivo, CH5132799 may undergo metabolic transformations facilitated by liver enzymes, affecting its pharmacokinetics and bioavailability.

    These reactions are critical for understanding how the compound exerts its therapeutic effects and how it can be optimized for better efficacy .

    Mechanism of Action

    The mechanism of action of CH5132799 primarily involves:

    • Inhibition of Phosphatidylinositol 3-Kinase Activity: By binding to the ATP-binding site, CH5132799 prevents phosphorylation events that are essential for activating downstream signaling pathways involved in cell survival and proliferation.
    • Impact on Tumor Growth: In preclinical studies, tumors harboring PIK3CA mutations showed significant regression when treated with CH5132799, indicating its potential effectiveness in specific cancer subtypes .

    The compound's ability to selectively inhibit class I phosphatidylinositol 3-kinases while sparing other kinases contributes to its favorable safety profile.

    Physical and Chemical Properties Analysis

    The physical and chemical properties of CH5132799 include:

    • Molecular Weight: Approximately 450 g/mol.
    • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
    • Stability: Stability under physiological conditions is crucial for maintaining efficacy during treatment.

    These properties influence how CH5132799 is formulated for clinical use and how it behaves within biological systems .

    Applications

    CH5132799 is primarily investigated for its applications in oncology, particularly for treating cancers associated with aberrant phosphatidylinositol 3-kinase signaling pathways. Its potential applications include:

    • Targeted Therapy: For patients with tumors exhibiting PIK3CA mutations.
    • Combination Therapy: Enhancing the efficacy of existing treatments such as trastuzumab in breast cancer models resistant to standard therapies .

    Ongoing clinical trials aim to further elucidate its therapeutic potential and safety profile in diverse cancer populations.

    Properties

    CAS Number

    1007207-67-1

    Product Name

    CH5132799

    IUPAC Name

    5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

    Molecular Formula

    C15H19N7O3S

    Molecular Weight

    377.4 g/mol

    InChI

    InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)

    InChI Key

    JEGHXKRHKHPBJD-UHFFFAOYSA-N

    SMILES

    CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

    Solubility

    Soluble in DMSO, not soluble in water.

    Synonyms

    CH5132799; CH-5132799; CH 5132799; PA-799; PA799; PA-799.

    Canonical SMILES

    CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.